

Application Notes and Protocols for Tetrachlorvinphos Residue Analysis in Animal Tissues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetrachlorvinphos**

Cat. No.: **B1682751**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of **Tetrachlorvinphos** (TCVP) residues in various animal tissues, including muscle, fat, liver, and kidney. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Tetrachlorvinphos is an organophosphate insecticide used to control ectoparasites on livestock.^{[1][2]} Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established maximum residue limits (MRLs), or tolerances, for TCVP in animal products to ensure food safety.^{[1][2]} Accurate and sensitive analytical methods are crucial for monitoring these residues in animal tissues.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated method for **Tetrachlorvinphos** analysis in animal tissues. The data is compiled from multi-residue methods validated for pesticides in animal matrices.

Table 1: Method Detection and Quantitation Limits for **Tetrachlorvinphos**

Tissue Type	Limit of Detection (LOD) ($\mu\text{g}/\text{kg}$)	Limit of Quantitation (LOQ) ($\mu\text{g}/\text{kg}$)
Muscle	0.5 - 5.0	1.0 - 10.0
Fat	1.0 - 10.0	2.5 - 25.0
Liver	0.5 - 5.0	1.0 - 10.0
Kidney	0.5 - 5.0	1.0 - 10.0

Note: These values are indicative and may vary depending on the specific instrumentation and matrix complexity. Laboratories should establish their own LOD and LOQ based on their validation data.

Table 2: Recovery and Precision Data for **Tetrachlorvinphos**

Tissue Type	Spiking Level ($\mu\text{g/kg}$)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)
Muscle	10	85 - 110	< 15
	50	88 - 108	< 15
	100	90 - 105	< 10
Fat	10	75 - 105	< 20
	50	80 - 103	< 15
	100	82 - 100	< 15
Liver	10	80 - 115	< 15
	50	85 - 110	< 15
	100	88 - 108	< 10
Kidney	10	82 - 112	< 15
	50	86 - 109	< 15
	100	89 - 107	< 10

Note: Recovery values should ideally fall within the 70-120% range with an RSD of $\leq 20\%$ as per general guidelines for pesticide residue analysis.[3][4]

Experimental Protocol

This protocol outlines the steps for sample preparation, extraction, cleanup, and analysis of **Tetrachlorvinphos** residues in animal tissues.

Sample Preparation

- Homogenization: Homogenize a representative portion of the animal tissue sample (e.g., muscle, fat, liver, kidney) to a uniform consistency. For fatty tissues, it may be necessary to freeze the sample with dry ice before grinding to achieve a homogenous powder.

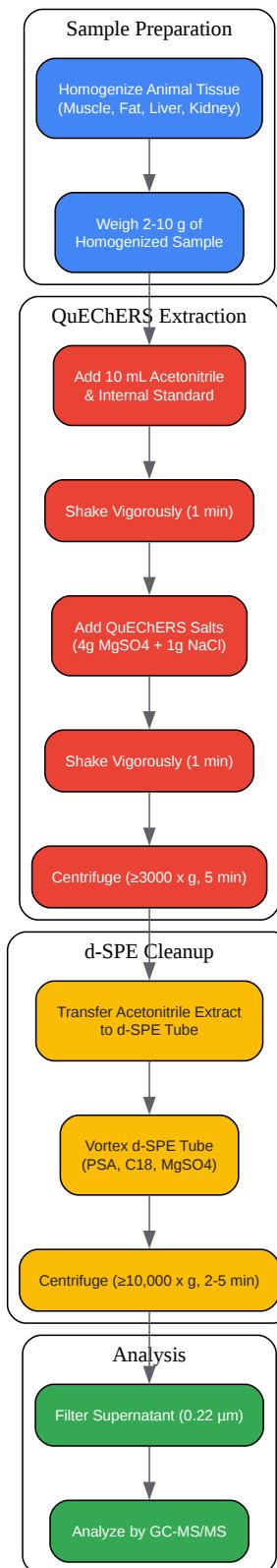
- Weighing: Accurately weigh 2-10 g of the homogenized tissue into a 50 mL centrifuge tube. The sample weight may be adjusted based on the fat content of the tissue.

Extraction (QuEChERS Method)

- Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube containing the sample. For fatty matrices, a solvent mixture such as cyclohexane and ethyl acetate (1:1, v/v) can also be used.[\[5\]](#)
- Internal Standard: Add an appropriate internal standard solution to the tube.
- Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing of the sample with the extraction solvent.
- Salts Addition: Add the QuEChERS extraction salts. A common combination for fatty matrices is 4 g of anhydrous magnesium sulfate ($MgSO_4$) and 1 g of sodium chloride ($NaCl$) or 1 g of sodium acetate.
- Extraction: Immediately cap and shake the tube vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes to separate the organic and aqueous layers and pellet the solid material.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer Supernatant: Carefully transfer an aliquot of the upper acetonitrile layer (the extract) to a 2 mL or 15 mL d-SPE tube. The volume transferred will depend on the specific d-SPE product used.
- d-SPE Tube Composition: For animal tissues, a d-SPE tube containing a combination of primary secondary amine (PSA) sorbent to remove fatty acids and other polar interferences, C18 sorbent to remove non-polar interferences like fats, and anhydrous $MgSO_4$ to remove residual water is recommended.
- Shaking and Centrifugation: Cap the d-SPE tube and vortex for 30 seconds to 1 minute. Centrifuge at a high speed (e.g., $\geq 10,000 \times g$) for 2-5 minutes.

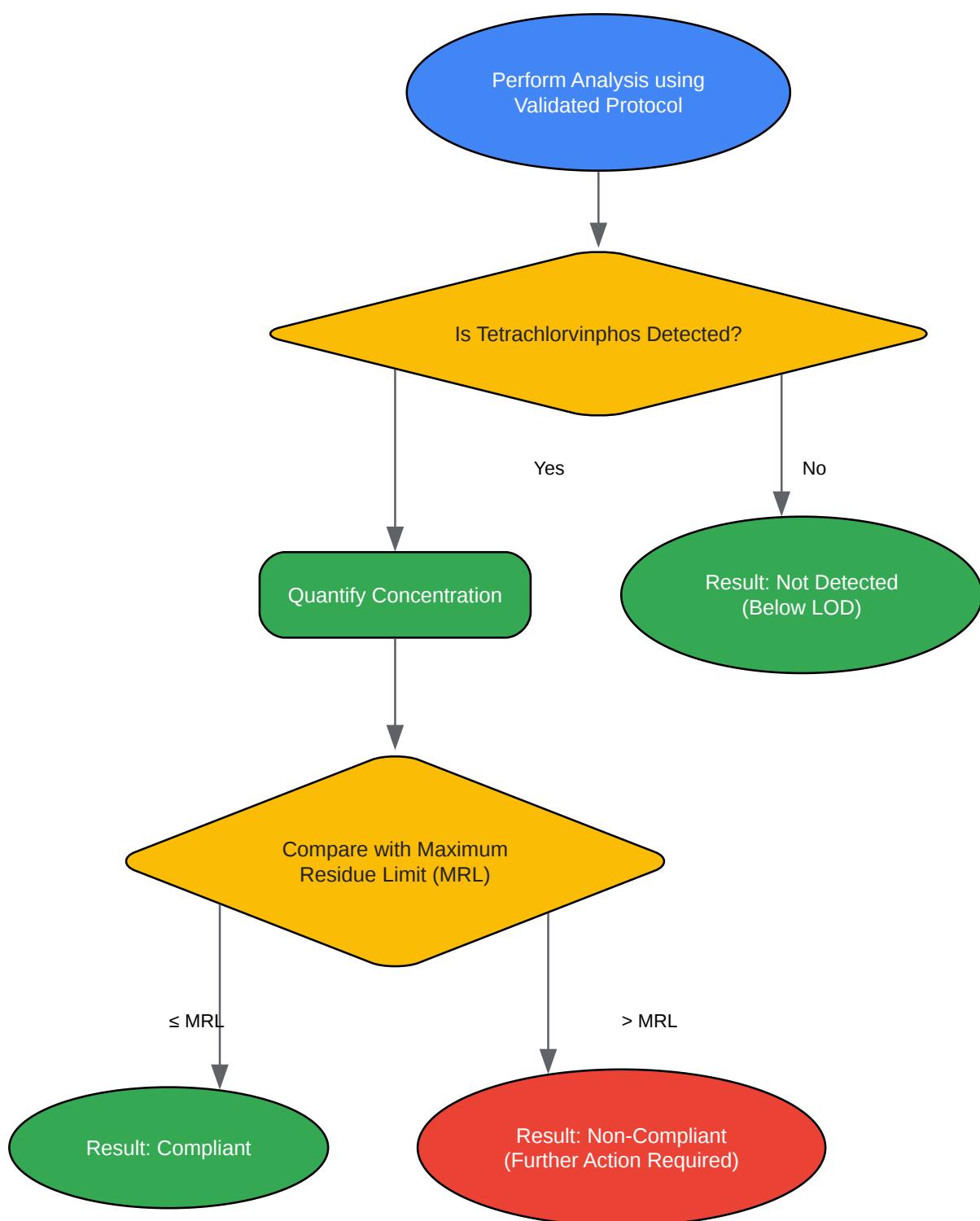

Final Extract Preparation and Analysis

- Filtration: Filter the supernatant from the d-SPE tube through a 0.22 μm syringe filter into an autosampler vial.
- GC-MS/MS Analysis: Analyze the final extract using a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

Table 3: GC-MS/MS Instrumental Parameters

Parameter	Setting
Gas Chromatograph (GC)	
Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Volume	1-2 µL
Inlet Temperature	250 - 280 °C
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow of 1.0 - 1.2 mL/min
Oven Temperature Program	Initial temp 70°C, hold for 2 min, ramp at 25°C/min to 150°C, then ramp at 10°C/min to 300°C, hold for 5 min. (This is an example and should be optimized)
Mass Spectrometer (MS/MS)	
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230 - 250 °C
Quadrupole Temperature	150 °C
Acquisition Mode	Multiple Reaction Monitoring (MRM)
Tetrachlorvinphos MRM Transitions	
Precursor Ion (m/z)	To be determined based on instrument optimization
Product Ion 1 (m/z) - Quantifier	To be determined based on instrument optimization
Product Ion 2 (m/z) - Qualifier	To be determined based on instrument optimization
Collision Energy (eV)	To be determined based on instrument optimization

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for **Tetrachlorvinphos** residue analysis in animal tissues.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical flow of the analytical decision-making process based on the obtained results.

[Click to download full resolution via product page](#)

Caption: Decision-making flowchart for residue analysis results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Assessment and validation of the p-QuEChERS sample preparation methodology for the analysis of >200 veterinary drugs in various animal-based food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 66 pesticide residues in livestock products using QuEChERS and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation study on 660 pesticide residues in animal tissues by gel permeation chromatography cleanup/gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Tetrachlorvinphos Residue Analysis in Animal Tissues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682751#protocol-for-tetrachlorvinphos-residue-analysis-in-animal-tissues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com